Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate
Description
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate is a carbamate-protected piperidine derivative featuring a 6-aminopyridin-3-yl substituent. The tert-butyl carbamate group serves as a protective moiety for the piperidine amine, while the 6-aminopyridine ring contributes to electronic and steric properties critical for molecular interactions.
Properties
Molecular Formula |
C15H24N4O2 |
|---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-aminopyridin-3-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-8-19(9-7-11)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17)(H,18,20) |
InChI Key |
GZILQBDUFAUOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis from Nitro Derivatives
One common approach involves the reduction of 4-(6-nitropyridin-3-yl)piperidine derivatives using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere. This method effectively converts the nitro group into an amino group, yielding the desired carbamate.
- Reagents: 4-(6-nitropyridin-3-yl)piperidine, palladium on carbon, ethanol.
- Conditions: Hydrogen atmosphere, room temperature.
Method B: Photocatalytic Synthesis
Another innovative method utilizes photocatalysis for the synthesis of related compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This method employs an acridine salt as a photocatalyst and involves light irradiation in the presence of an oxidant.
- Combine 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt, and an oxidant in anhydrous dichloroethane.
- Replace the reaction environment with oxygen three times.
- Irradiate with blue LED light for approximately 10 hours.
- After completion, dry the filtrate and purify via column chromatography.
Yield: Approximately 95% of the desired product is obtained.
Comparison of Methods
| Method | Yield (%) | Key Reagents | Environmental Impact | Complexity |
|---|---|---|---|---|
| Direct Reduction | Variable | Palladium on carbon | Moderate | Moderate |
| Photocatalytic Synthesis | 95 | Acridine salt, oxidants | Low | High |
Recent studies have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact. The photocatalytic method has gained attention due to its efficiency and lower byproduct generation compared to traditional methods involving heavy metals or complex catalysts.
Biological Activity
The biological relevance of tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate has been linked to its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and have implications in cancer therapy.
Chemical Reactions Analysis
Reduction of Nitro Groups to Amines
Another critical reaction involves the reductive hydrogenation of nitro-substituted pyridine derivatives to generate the amine functional group. For example, 4-(6-nitropyridin-3-yl)-piperazine-1-carboxylate is reduced using Pd/C in ethanol under hydrogen to yield the amine derivative .
Reaction Mechanism :
-
Catalyst : Palladium on carbon (Pd/C).
-
Conditions : Stirred under hydrogen balloon for 3 hours.
-
Outcome : Complete conversion of the nitro group to an amine, enabling further functionalization .
Nucleophilic Aromatic Substitution (SNAr)
In broader synthetic contexts, piperazine derivatives like tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate participate in SNAr reactions with electron-deficient aromatic systems. This mechanism is pivotal in constructing complex kinase inhibitors .
Example :
-
Reagents : 2-nitro-5-halopyridine, piperazine derivatives.
-
Conditions : Basic conditions (e.g., NaH) to deprotonate the amine, followed by nucleophilic attack on the aromatic ring .
De-Protection of the tert-Butyl Group
The tert-butyl carbamate group undergoes acidic deprotection to release the free amine. This step is essential for subsequent amidation or acylation reactions in drug synthesis.
Procedure :
-
Reagent : Trifluoroacetic acid (TFA).
-
Conditions : Stirred at room temperature for 10 hours, followed by neutralization and extraction .
Reaction Conditions and Yields: Comparative Analysis
Scientific Research Applications
Intermediate for Anticancer Drugs
One of the primary applications of tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate is as an intermediate in the synthesis of ribociclib, a potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in the treatment of hormone receptor-positive, HER2-negative breast cancer. Ribociclib works by inhibiting cell division, thus slowing down tumor growth. The compound's structural characteristics make it suitable for modifications that enhance efficacy and reduce side effects associated with cancer therapies .
Synthesis of Related Compounds
The compound also serves as a precursor for synthesizing other derivatives with potential therapeutic effects. For instance, modifications to the piperidine or pyridine rings can yield compounds that may act on different biological targets or exhibit improved pharmacokinetic properties .
Photocatalytic Synthesis
Recent advancements have introduced photocatalytic methods for synthesizing this compound. This method involves using an acridine salt as a photocatalyst to facilitate the reaction between 2-aminopyridine and piperazine derivatives under light irradiation. This approach not only enhances yield but also reduces the environmental impact compared to traditional methods .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Environmental Impact | Complexity |
|---|---|---|---|
| Traditional Synthesis | Low | High | High |
| Photocatalytic | High | Low | Moderate |
Efficacy in Drug Development
Research has demonstrated that compounds derived from this compound exhibit promising anticancer activity. In vitro studies show that these compounds effectively inhibit cancer cell proliferation, making them candidates for further development into therapeutic agents .
Industrial Production Insights
The industrial production of this compound has been optimized through various synthetic routes that prioritize safety and efficiency. The photocatalytic method mentioned earlier has been highlighted as a breakthrough in reducing costs and improving yields, making it more attractive for large-scale production .
Mechanism of Action
The mechanism of action of Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s piperidine-carbamate scaffold is shared among several analogs, but key differences in substituents and aromatic systems dictate their biological and physicochemical profiles:
- 6-Aminopyridin-3-yl (Target Compound): The primary amine on pyridine enables hydrogen bonding, enhancing target binding in kinase inhibitors.
- Quinoline (): The planar quinoline system with 3,5-difluorophenyl substituents enhances lipophilicity and bioavailability, relevant in antiviral applications .
- Acetylated Piperidine () : The acetyl group reduces basicity, improving metabolic stability as an intermediate for further functionalization .
Biological Activity
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate. This article provides a detailed examination of its biological activity, synthesis, and applications based on available research findings.
Compound Overview
- Chemical Formula : C17H28N4O3
- Molecular Weight : 320.43 g/mol
- CAS Number : 1353954-53-6
This compound is characterized by its unique structure, which includes a tert-butyl group and a piperidine ring substituted with a 6-aminopyridine moiety. Its structural features contribute to its interaction with various biological targets, making it a subject of interest for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and protein interactions. It is believed to act as an inhibitor of specific enzymes involved in critical cellular processes, including cell cycle regulation and signal transduction pathways.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit certain kinases, particularly those associated with cancer progression. For instance, it has been noted for its potential to inhibit Cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK4 and CDK6 has been linked to anti-tumor activity, making this compound a candidate for further investigation in oncology.
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on CDK4 and CDK6. The IC50 values obtained from these studies suggest that the compound effectively reduces kinase activity at micromolar concentrations.
- Cell Line Experiments : Experiments conducted on various cancer cell lines have shown that treatment with this compound leads to decreased cell proliferation and increased apoptosis, indicating its potential as an anti-cancer agent.
- Comparative Analysis : A comparative study with related compounds revealed that this compound exhibits superior potency in inhibiting CDK activity compared to structurally similar derivatives. This suggests that modifications in the chemical structure can significantly influence biological efficacy.
Synthesis Methods
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with 6-amino-pyridine derivatives and piperidine precursors.
- Reagents : Common reagents include tert-butyl carbamate and coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction Conditions : The reactions are usually carried out under controlled temperatures in organic solvents like dichloromethane or dimethylformamide (DMF).
Applications in Drug Development
Given its biological activity, this compound is being explored as a lead compound for the development of novel anti-cancer therapies. Its ability to inhibit key enzymes involved in tumor growth positions it as a candidate for further clinical evaluation.
Summary Table of Biological Activity
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits CDK4 and CDK6, potentially reducing cancer cell proliferation |
| Antitumor Activity | Induces apoptosis in cancer cell lines |
| Structure Activity Relationship | Modifications enhance potency against specific targets |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 6-aminopyridin-3-yl derivatives with piperidin-4-yl precursors.
- Protection : Introducing the tert-butyl carbamate (Boc) group via carbamate-forming agents like di-tert-butyl dicarbonate (Boc₂O) in solvents such as dichloromethane or THF, often with a base (e.g., triethylamine) to facilitate deprotonation .
- Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize side products (e.g., overprotection or incomplete coupling) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm in H NMR) and aromatic protons from the pyridine ring.
- HPLC/MS : Assess purity (>95%) and molecular weight verification (e.g., [M+H]⁺ ion in ESI-MS).
- Elemental Analysis : Validate elemental composition (C, H, N) .
Data Interpretation : Cross-reference spectral data with PubChem or analogous compounds to resolve ambiguities in peak assignments .
Q. What safety protocols are recommended for handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Consult a physician if irritation persists .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation.
- Solvent/Catalyst Screening : Tools like COSMO-RS predict solvent effects on reaction yield.
- Feedback Loops : Integrate experimental data (e.g., reaction kinetics) into models to refine simulations iteratively .
Example : A 2021 study used DFT to optimize nitro group reduction in a related piperidine-carbamate, achieving 85% yield with minimal byproducts .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Cross-Validation : Compare experimental C NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian).
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns.
- Advanced MS/MS : Fragment ions can clarify structural ambiguities (e.g., distinguishing regioisomers) .
Q. What strategies mitigate side reactions during Boc protection/deprotection?
- Acid Sensitivity : Avoid strong acids (e.g., TFA) during protection; use milder conditions like HCl/dioxane for deprotection.
- Temperature Control : Maintain reactions at 0–25°C to prevent carbamate scrambling.
- Monitoring : Real-time IR spectroscopy tracks carbonyl group stability (Boc C=O stretch at ~1680 cm⁻¹) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
